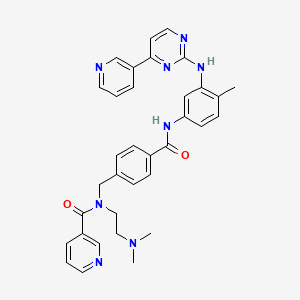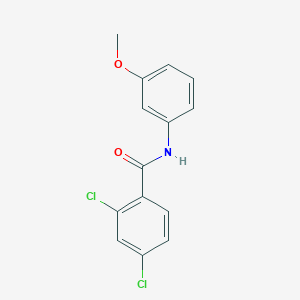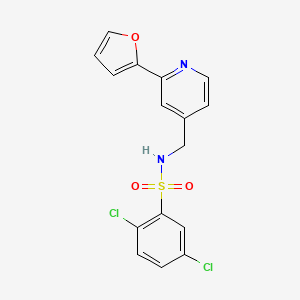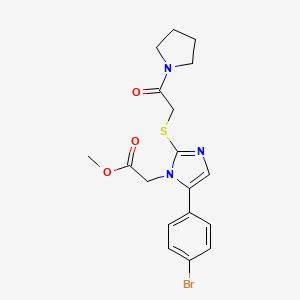
methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, imidazole derivatives are often studied for their enzyme inhibition properties. This compound could potentially be used to investigate the inhibition of specific enzymes or receptors.
Medicine
Medicinally, compounds with similar structures have been explored for their antimicrobial, antifungal, and anticancer activities. This compound might be evaluated for similar therapeutic potentials.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be formed through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Attachment of the Pyrrolidinyl Moiety: The pyrrolidinyl group can be attached through nucleophilic substitution or addition reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can occur at the carbonyl group or the imidazole ring.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wirkmechanismus
The mechanism of action of methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate would depend on its specific biological target. Generally, imidazole derivatives interact with enzymes or receptors, inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinyl moiety could improve solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(5-phenyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate: Lacks the bromine atom, potentially altering its reactivity and biological activity.
Methyl 2-(5-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
Uniqueness
The presence of the bromophenyl group in methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate makes it unique compared to its analogs. Bromine atoms can significantly influence the compound’s electronic properties, reactivity, and biological interactions, potentially leading to enhanced activity or selectivity in various applications.
Eigenschaften
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c1-25-17(24)11-22-15(13-4-6-14(19)7-5-13)10-20-18(22)26-12-16(23)21-8-2-3-9-21/h4-7,10H,2-3,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGAQRATXZHONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
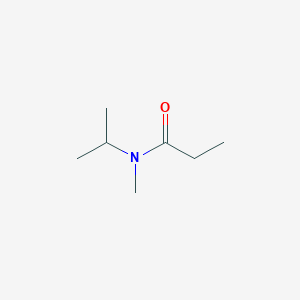
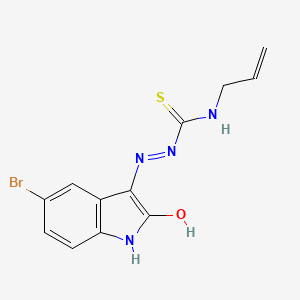

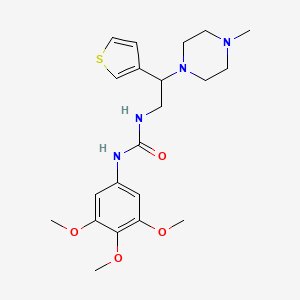
![5-benzyl-2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B2836422.png)


![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)

![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2836430.png)
